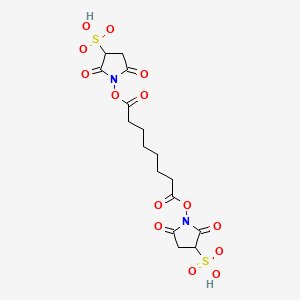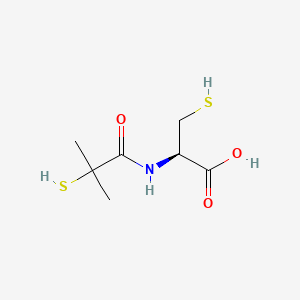
Bucillamine
描述
Bucillamine is an antirheumatic agent developed from tiopronin . It is a cysteine derivative with 2 thiol groups that is 16-fold more potent than acetylcysteine (NAC) as a thiol donor in vivo . It has been used in trials studying the treatment and prevention of Gout and Rheumatoid Arthritis .
Synthesis Analysis
Bucillamine is a cysteine derivative that contains two donatable thiol groups. It is capable of replenishing the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury .Molecular Structure Analysis
The molecular electrostatic potential density (ESP) calculation was performed to estimate the chemically active atoms of Bucillamine .Chemical Reactions Analysis
Bucillamine is a more potent thiol donor than other cysteine derivatives: approximately 16-fold more potent than N-acetylcysteine (NAC) in vivo . In addition, bucillamine appears to have additional anti-inflammatory effects unrelated to its antioxidant effect .Physical And Chemical Properties Analysis
Bucillamine has a chemical formula of C7H13NO3S2 and a molar mass of 223.31 g·mol−1 . It is a solid substance that should be stored at 4°C and protected from light .科学研究应用
Bucillamine in Cancer Research
- Scientific Field: Cancer Research .
- Application Summary: Bucillamine, an antirheumatic drug, has been identified as a potential reliever of irreversible EGFR-TKI-induced skin rash . It has been used to reduce the adverse effects of EGFR–tyrosine kinase inhibitor (TKI)-induced in non-tumorous organs .
- Methods of Application: The study used a zebrafish model to evaluate chemical quenchers of afatinib, a clinically available irreversible EGFR-TKI . The inhibition of afatinib-induced hyperformation of lateral line neuromasts in zebrafish larvae was scored .
- Results: Bucillamine was identified as an afatinib quencher in the zebrafish system and inhibited TKI activity in vitro . In addition, bucillamine restored EGFR autophosphorylation and downstream signaling in afatinib-treated A431 cells .
Bucillamine in Cardiovascular Research
- Scientific Field: Cardiovascular Research .
- Application Summary: Bucillamine has shown potential to attenuate or prevent damage during myocardial infarction, cardiac surgery, and organ transplantation . It is a cysteine derivative that contains two donatable thiol groups, capable of replenishing the thiol group in glutathione, thereby reactivating this endogenous defense against oxidant injury .
- Methods of Application: Bucillamine rapidly enters cells by the same mechanism that normally transports the amino acid cysteine . It is a more potent thiol donor than other cysteine derivatives .
- Results: In an investigator-blinded, rigorous intact dog model, consisting of 90 min of coronary artery occlusion and 48 h of reperfusion, bucillamine, given i.v. during the first 3 h of reperfusion, substantially reduced myocardial infarct size . Livers exposed to 24 h of cold ischemia were markedly protected by bucillamine in several transplantation models .
Bucillamine in COVID-19 Research
- Scientific Field: COVID-19 Research .
- Application Summary: Bucillamine is being explored as a potential treatment for long COVID . It is an oral thiol-based drug with anti-inflammatory and antiviral properties . The drug is expected to increase glutathione activity and other anti-inflammatory activity to mitigate the complications of the disease in the lungs .
- Methods of Application: Bucillamine is currently being investigated for COVID-19 drug repurposing . It is hypothesized that similar processes related to reactive oxygen species (ROS) are involved in acute lung injury during nCov-19 infection .
- Results: On July 31, 2020, the U.S. Food & Drug Administration (FDA) approved Revive Therapeutics Ltd. to proceed with a randomized, double-blind, placebo-controlled confirmatory Phase 3 clinical trial protocol to evaluate the safety and efficacy of Bucillamine in patients with mild-moderate COVID-19 .
Bucillamine in Material Science
- Scientific Field: Material Science .
- Application Summary: Bucillamine finds applications in the field of material science . Its reactive functional groups and ability to form complex structures make it a valuable precursor in the synthesis of advanced materials with tailored properties .
- Methods of Application: The specific methods of application in material science are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Bucillamine in Transplantation Research
- Scientific Field: Transplantation Research .
- Application Summary: Bucillamine has shown positive transplant preservation properties . It is a cysteine derivative with two thiol groups that is 16-fold more potent than acetylcysteine (NAC) as a thiol donor in vivo, giving it vastly superior function in restoring glutathione and therefore greater potential to prevent acute lung injury during influenza infection .
- Methods of Application: The specific methods of application in transplantation research are not detailed in the source .
- Results: The specific results or outcomes obtained are not detailed in the source .
Bucillamine in Polymer Research
- Scientific Field: Polymer Research .
- Application Summary: Bucillamine has been used to study the effect on free-radical-mediated degradation of high-molar-mass hyaluronan (HA) induced in vitro by ascorbic acid and Cu (II) ions .
- Methods of Application: Rotational viscometry was applied to follow the oxidative HA degradation .
- Results: Bucillamine completely inhibited the HA viscosity decrease caused by the oxidative system, indicating HA protection from degradation .
安全和危害
未来方向
Bucillamine is currently being investigated for COVID-19 drug repurposing . It is also being developed in an injectable version to expand on its potential therapeutic utility targeting rare disorders such as ischemia-reperfusion injury (i.e. organ transplantation), acute respiratory distress syndrome, and potential medical countermeasures .
属性
IUPAC Name |
(2R)-2-[(2-methyl-2-sulfanylpropanoyl)amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S2/c1-7(2,13)6(11)8-4(3-12)5(9)10/h4,12-13H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAFHZCUKUDDBC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CS)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@@H](CS)C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048587 | |
| Record name | Bucillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bucillamine | |
CAS RN |
65002-17-7 | |
| Record name | Bucillamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65002-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bucillamine [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065002177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucillamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12160 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bucillamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUCILLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R80LRA5WTF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





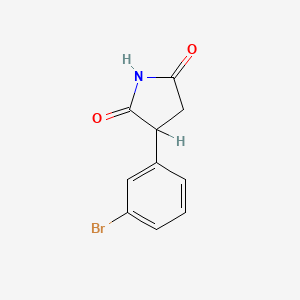
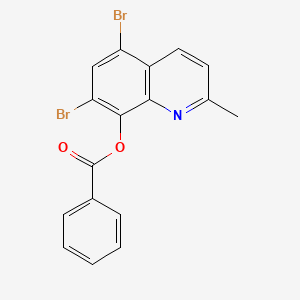
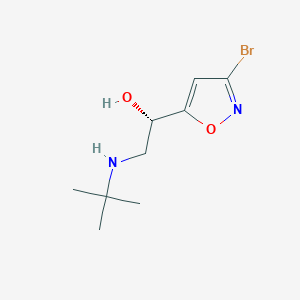
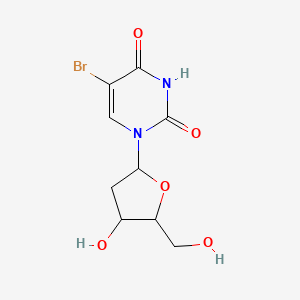
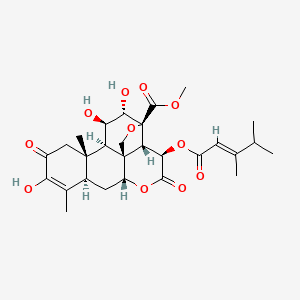
![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)
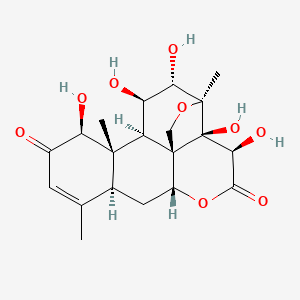
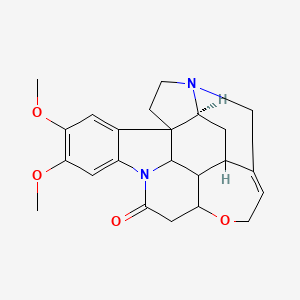
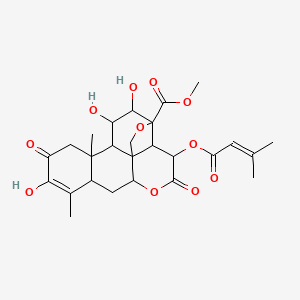
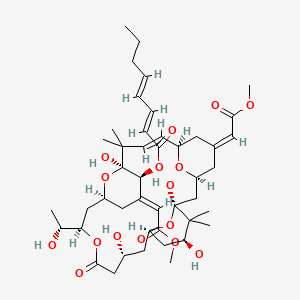
![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)
